1,1,3,3-Propanetetrol

Description

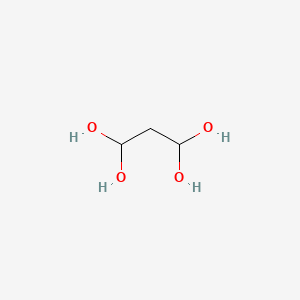

Structure

2D Structure

3D Structure

Properties

CAS No. |

75387-95-0 |

|---|---|

Molecular Formula |

C3H8O4 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

propane-1,1,3,3-tetrol |

InChI |

InChI=1S/C3H8O4/c4-2(5)1-3(6)7/h2-7H,1H2 |

InChI Key |

PRPLPAGUUGVIQN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)O)C(O)O |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 1,1,3,3 Propanetetrol and Its Functionalized Derivatives

Classical Approaches to 1,1,3,3-Propanetetrol Synthesis

The traditional synthesis of this compound predominantly relies on the formation of a stable precursor, which is subsequently hydrolyzed to the desired tetrol. These methods are characterized by their well-established reaction mechanisms and reliance on fundamental organic transformations.

Multi-step Organic Transformations from Simple Precursors

A cornerstone of classical synthesis is the construction of 1,1,3,3-tetraalkoxypropanes from readily available starting materials. A prevalent method involves the acid-catalyzed reaction between a trialkyl orthoformate and a vinyl ether. This reaction builds the C3 backbone of the target molecule while simultaneously introducing the protected aldehyde functionalities.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), and proceeds by the addition of the orthoester to the vinyl ether. The choice of the alkyl groups on the orthoester and the vinyl ether determines the final alkoxy groups on the resulting acetal (B89532). For instance, the reaction of triethyl orthoformate with ethyl vinyl ether yields 1,1,3,3-tetraethoxypropane. Subsequent acid-catalyzed hydrolysis of this intermediate in an aqueous medium cleaves the ether linkages to form this compound.

Table 1: Classical Synthesis of 1,1,3,3-Tetraalkoxypropane Precursors

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

|---|---|---|---|

| Triethyl orthoformate | Ethyl vinyl ether | Iron(III) chloride | 1,1,3,3-Tetraethoxypropane |

| Trimethyl orthoformate | Methyl vinyl ether | Iron(III) chloride | 1,1,3,3-Tetramethoxypropane (B13500) |

Chemo-selective Reduction Strategies

An alternative classical approach to the core structure of this compound involves the chemo-selective reduction of a suitable dicarbonyl precursor. A pertinent example is the reduction of a malonic acid diester. The challenge in this strategy lies in halting the reduction at the aldehyde stage, as over-reduction to the corresponding diol is a common side reaction.

Diisobutylaluminum hydride (DIBAL-H) is a reagent of choice for the partial reduction of esters to aldehydes. masterorganicchemistry.comcommonorganicchemistry.com By carefully controlling the reaction conditions, particularly at low temperatures (e.g., -78 °C), one equivalent of DIBAL-H can selectively reduce each ester group of a dialkyl malonate to an aldehyde. The resulting malondialdehyde, upon workup in an aqueous environment, will exist as its hydrated form, this compound. The low temperature is crucial to prevent the breakdown of the tetrahedral intermediate and subsequent over-reduction to 1,3-propanediol (B51772). chemistrysteps.com

Modern and Sustainable Synthetic Strategies for this compound

Contemporary approaches to the synthesis of this compound and its precursors are increasingly focused on improving efficiency, selectivity, and sustainability. These methods incorporate advanced catalytic systems, adhere to the principles of green chemistry, and utilize innovative reactor technologies.

Catalytic Synthesis Approaches (e.g., Organocatalysis, Metal-Catalysis)

Modern catalytic methods offer elegant pathways to the 1,3-dicarbonyl motif of malondialdehyde. Organocatalysis, for instance, provides a metal-free approach to constructing this functionality. Asymmetric organocatalyzed conjugate additions of 1,3-dicarbonyl compounds to β-arylvinyl triflones are examples of how organocatalysts can be used to form related structures with high control. nih.govacs.org While not a direct synthesis of malondialdehyde itself, these methods highlight the potential of organocatalysis in the synthesis of functionalized 1,3-dicarbonyl compounds.

In the context of the classical synthesis of 1,1,3,3-tetraalkoxypropanes, the use of more efficient and recyclable solid acid catalysts is a modern refinement. These catalysts can simplify the purification process and reduce waste compared to traditional homogeneous Lewis acids.

Green Chemistry Principles in Polyol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polyols, including this compound. This involves the use of renewable feedstocks, safer solvents, and energy-efficient processes. For example, the development of synthetic routes to dialdehydes from bio-based materials, such as the oxidation of chitosan (B1678972) to dialdehyde (B1249045) chitosan, exemplifies a green approach to obtaining dialdehyde-containing molecules. ncsu.edu

In the synthesis of this compound's precursors, green chemistry principles can be applied by sourcing the alcohol components of the orthoesters and vinyl ethers from bio-based feedstocks. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. The use of nitrogen dioxide for the oxidation of alcohols to aldehydes, with the formation of nitric acid as the only byproduct, represents a sustainable oxidation method that could potentially be adapted for related transformations. nih.gov

Flow Chemistry and Continuous Reactor Synthesis

Flow chemistry offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of safety, efficiency, and scalability. Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time. This is especially beneficial for reactions that are highly exothermic or involve unstable intermediates. nih.govacs.org

The chemo-selective reduction of esters with DIBAL-H, which requires cryogenic temperatures to prevent over-reduction, is a prime candidate for a flow chemistry approach. wikipedia.org In a flow reactor, precise temperature control is more easily maintained, leading to higher selectivity and yields of the desired aldehyde. researchgate.net Additionally, the in-situ generation and immediate use of reactive reagents can be safely managed in a continuous flow setup. The application of flow chemistry can lead to a more reproducible and scalable synthesis of the malondialdehyde core, which can then be hydrated to this compound.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Multi-step Synthesis | Well-established reactions, use of simple precursors. | Reliable, predictable outcomes. | Often requires harsh conditions, may generate significant waste. |

| Chemo-selective Reduction | Use of specific reducing agents like DIBAL-H. | Can directly form the aldehyde from an ester. | Requires strict temperature control to avoid over-reduction. |

| Catalytic Synthesis | Employs organo- or metal-catalysts. | High efficiency and selectivity, potential for asymmetric synthesis. | Catalyst cost and removal can be a concern. |

| Green Chemistry Approaches | Use of renewable feedstocks, safer solvents, and reagents. | Reduced environmental impact, increased sustainability. | May require development of new synthetic routes and catalysts. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction conditions, improved scalability. | Initial setup cost can be high. |

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound is a critical area of research, aimed at modifying its inherent properties to suit a wide range of applications, from advanced materials to specialized chemical intermediates. The tetra-functional nature of this molecule, with its two primary and two geminal diol hydroxyl groups, presents unique challenges and opportunities for selective chemical transformations. Methodologies for its derivatization primarily focus on leveraging the differential reactivity of its hydroxyl groups to achieve selective esterification, etherification, and the introduction of functionalities suitable for polymerization. Furthermore, the synthesis of chiral analogs of this compound opens avenues for its use in stereoselective synthesis and chiral materials science.

Selective Esterification and Etherification Reactions

The selective acylation and alkylation of the hydroxyl groups of this compound are fundamental to creating a diverse array of functionalized derivatives. The presence of both primary and geminal diol functionalities allows for regioselective reactions, which are often controlled by steric hindrance and the choice of reaction conditions.

Selective Esterification:

Selective esterification of polyols is a well-established strategy for creating derivatives with tailored lipophilicity and reactivity. In the case of this compound, the primary hydroxyl groups are generally more reactive towards esterification than the more sterically hindered geminal diol groups. This reactivity difference can be exploited to achieve mono- or di-esterification at the primary positions.

Enzyme-catalyzed reactions, particularly with lipases, have shown high selectivity for the esterification of primary hydroxyl groups in polyols. This approach offers a green alternative to traditional chemical methods, often proceeding under mild conditions with high yields and selectivity, thereby avoiding the need for complex protection-deprotection steps.

For the selective acylation of the geminal diol, a metal-template-driven approach can be employed. For instance, the use of a copper(I) triflate (CuOTf) catalyst in conjunction with pyridine (B92270) ketoxime esters as acylating reagents has been demonstrated for the site-selective acylation of β-hydroxyamides, a functionality structurally similar to the geminal diol of this compound. nih.gov This methodology could potentially be adapted for the selective esterification of the geminal diol moiety.

Below is a table summarizing potential selective esterification strategies for this compound based on analogous reactions with other polyols.

| Reagent/Catalyst | Target Hydroxyl Group | Potential Product | Reaction Conditions |

| Acyl Chloride/Anhydride (stoichiometric) | Primary | 1-Monoester or 1,3-Diester | Low temperature, non-polar solvent |

| Lipase (B570770) (e.g., Candida antarctica lipase B) | Primary | 1-Monoester | Organic solvent, mild temperature |

| Pyridine Ketoxime Ester / CuOTf | Geminal Diol | 1,1-Diester or functionalized acetal | Anhydrous conditions |

Selective Etherification:

Similar to esterification, selective etherification can be achieved by exploiting the differential reactivity of the hydroxyl groups. The Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a common method. By carefully controlling the stoichiometry of the base and the alkylating agent, preferential etherification of the primary hydroxyls can be achieved.

For more sterically demanding ether groups, protection-deprotection strategies may be necessary. The primary hydroxyl groups can be selectively protected, for example, as silyl (B83357) ethers, allowing for the subsequent etherification of the geminal diol. The protecting groups can then be removed under specific conditions to yield the desired functionalized propanetetrol.

The following table outlines potential selective etherification approaches.

| Reagent/Catalyst | Target Hydroxyl Group | Potential Product | Reaction Conditions |

| NaH, Alkyl Halide (stoichiometric) | Primary | 1-Monoether or 1,3-Diether | Anhydrous THF or DMF |

| Tert-butyldimethylsilyl chloride (TBDMSCl) | Primary | 1,3-Bis(tert-butyldimethylsilyl) ether | Imidazole, DMF |

| Benzyl Bromide, NaH (after protection) | Geminal Diol | 1,1-Dibenzyl ether derivative | Anhydrous THF |

Derivatization for Polymerization and Advanced Materials

The tetra-functional nature of this compound makes it an attractive building block for the synthesis of cross-linked polymers and advanced materials. By introducing polymerizable functionalities, such as acrylates, methacrylates, or vinyl ethers, onto the propanetetrol backbone, monomers suitable for free-radical or cationic polymerization can be prepared.

The derivatization of the hydroxyl groups with isocyanates to form urethane (B1682113) linkages is a key reaction in the synthesis of polyurethanes. The reaction of this compound with diisocyanates can lead to the formation of highly cross-linked polyurethane networks with potentially high thermal stability and mechanical strength. Polyether polyols are commonly used in polyurethane production. tri-iso.comwikipedia.org

Furthermore, this compound can be used as a cross-linking agent in the preparation of polyester (B1180765) and epoxy resins. wikipedia.org Its incorporation into these polymer networks can enhance properties such as rigidity, thermal resistance, and hydrophilicity.

The table below presents examples of derivatization strategies for polymerization.

| Reagent | Functional Group Introduced | Polymer Type | Potential Application |

| Acryloyl Chloride | Acrylate | Polyacrylate | Coatings, Adhesives |

| Toluene Diisocyanate (TDI) | Urethane | Polyurethane | Foams, Elastomers |

| Epichlorohydrin | Glycidyl Ether | Epoxy Resin | Composites, Encapsulants |

| Maleic Anhydride | Unsaturated Polyester | Polyester Resin | Reinforced plastics |

Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is of significant interest for applications in asymmetric catalysis, chiral chromatography, and the development of stereochemically defined materials. Asymmetric synthesis of chiral 1,3-diols is a well-developed field and provides a foundation for accessing chiral propanetetrol derivatives. sctunisie.org

One approach involves the asymmetric reduction of a prochiral β-diketone or a related 1,3-dicarbonyl compound. The use of chiral catalysts, such as those based on ruthenium-diphosphine complexes, can facilitate the enantioselective hydrogenation of the carbonyl groups to yield a chiral 1,3-diol. sctunisie.org Subsequent functional group manipulations can then be used to introduce the geminal diol functionality.

Another strategy involves the use of chiral building blocks derived from the chiral pool. For example, starting from a chiral malic acid or tartaric acid derivative, a sequence of reactions involving reduction, protection, and carbon chain extension could lead to the desired chiral this compound analog.

The development of biocatalytic methods, employing enzymes such as alcohol dehydrogenases, also offers a powerful tool for the enantioselective synthesis of chiral diols and, by extension, chiral propanetetrols.

A summary of potential synthetic strategies for chiral analogs is provided below.

| Starting Material | Key Transformation | Chiral Catalyst/Reagent | Target Chiral Moiety |

| Diethyl malonate | Asymmetric Hydrogenation | Chiral Ru-BINAP | Chiral 1,3-diol |

| Prochiral β-keto ester | Asymmetric Hydrogenation | Chiral diphosphine-ruthenium catalyst | Chiral β-hydroxy ester |

| Malonaldehyde derivative | Asymmetric Aldol (B89426) Reaction | Chiral Proline catalyst | Chiral aldol adduct |

| Racemic 1,3-diol | Enzymatic Resolution | Lipase | Enantiomerically enriched 1,3-diol |

Analysis of "this compound" Reveals a Scarcity of Published Research

A comprehensive review of scientific literature and chemical databases indicates a significant lack of specific research on the chemical compound this compound. While the compound is indexed in chemical registries, detailed experimental or theoretical studies regarding its reactivity, reaction mechanisms, and kinetic and thermodynamic properties appear to be largely absent from publicly available scientific literature.

As a result of this information gap, a detailed article focusing solely on the fundamental investigations into the reactivity and reaction mechanisms of this compound, as outlined in the requested structure, cannot be generated at this time. The creation of scientifically accurate and thorough content for the specified sections and subsections is contingent upon the existence of published research, which is not currently available for this specific compound.

The intended article structure, which includes:

Fundamental Investigations into the Reactivity and Reaction Mechanisms of 1,1,3,3 Propanetetrol

Mechanistic Insights through Advanced Spectroscopic and Computational Methods

requires specific data points, research findings, and mechanistic interpretations that are not present in the current body of scientific knowledge for 1,1,3,3-propanetetrol.

While the reactivity of other polyols (compounds with multiple hydroxyl functional groups) is well-documented, the user's strict instruction to focus solely on this compound prevents the extrapolation of data from related but distinct chemical entities. Such an approach would not meet the required standard of scientific accuracy for the specified subject.

Further research and publication by the scientific community would be necessary to provide the foundational data required to construct a detailed and authoritative article on the chemical behavior of this compound.

In Situ Spectroscopic Analysis of Reaction Intermediates

Detailed in situ spectroscopic analysis of the reaction intermediates of this compound is an area of ongoing research. Currently, specific studies employing techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, or Raman spectroscopy to directly observe and characterize transient species in reactions involving this compound are not extensively documented in publicly available scientific literature.

The study of reaction intermediates is crucial for understanding the stepwise transformations that molecules undergo. In situ spectroscopic techniques are powerful tools for this purpose as they allow for the real-time monitoring of a chemical reaction as it proceeds, without the need to isolate the intermediate species. jst.go.jp For instance, in situ FTIR spectroscopy can track changes in the vibrational modes of molecules, providing information about the formation and consumption of reactants, intermediates, and products. nih.gov

While direct spectroscopic data on this compound reactions is limited, related studies on similar polyol compounds or reactions that could potentially form this compound as an intermediate may offer insights. For example, the hydrolysis of its acetal (B89532) precursors, such as 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane, is known to yield malondialdehyde, with this compound being a presumed intermediate. Spectroscopic investigation of these hydrolysis reactions under controlled conditions could potentially reveal the spectral signatures of this compound and any subsequent reaction intermediates.

Future research in this area would benefit from the application of advanced in situ spectroscopic methods to elucidate the mechanistic pathways of this compound's reactivity. Such studies would involve carefully designed experiments to generate and stabilize potential intermediates for spectroscopic observation.

Computational Elucidation of Reaction Mechanisms and Transition States

Comprehensive computational studies dedicated to elucidating the reaction mechanisms and transition states specifically for this compound are not widely available in the current body of scientific literature. Computational chemistry, particularly methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental studies by providing detailed energetic and structural information about reaction pathways, including the elusive transition states that govern reaction rates.

For a molecule like this compound, computational investigations could explore various potential reaction pathways, such as dehydration, oxidation, or condensation reactions. By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy pathways and the structures of the transition states that connect reactants, intermediates, and products.

A hypothetical computational study on the acid-catalyzed dehydration of this compound, for instance, would involve calculating the geometries and energies of the protonated propanetetrol, the transition state for water elimination, and the resulting carbocation or enol intermediate. The calculated activation energies for these steps would provide insights into the reaction kinetics.

While specific data tables for this compound are not available, the table below illustrates the type of data that such a computational study might generate for a hypothetical reaction step, such as the initial protonation of one of the hydroxyl groups, which is often a key step in the reactions of polyols.

| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Lengths (Å) |

| This compound | DFT/B3LYP/6-31G(d) | 0.00 | C1-O: 1.43, C3-O: 1.43 |

| Protonated Intermediate | DFT/B3LYP/6-31G(d) | - | C1-O(H2)+: 1.52 |

| Transition State | DFT/B3LYP/6-31G(d) | - | C1-O(H2)+: 1.85 (breaking) |

Note: The data in this table is illustrative and not based on actual published research for this compound.

Future computational research is needed to map out the detailed reaction mechanisms of this compound, which would be invaluable for understanding its chemical behavior and potential applications.

Theoretical and Computational Chemistry Approaches to Understanding 1,1,3,3 Propanetetrol

Electronic Structure and Bonding Analysis of 1,1,3,3-Propanetetrol

The arrangement of electrons in a molecule dictates its reactivity, stability, and spectroscopic properties. Through electronic structure analysis, we can gain insights into the bonding and potential chemical behavior of this compound.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties of a molecule. A key parameter derived from these calculations is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, it is anticipated that the lone pairs of electrons on the four oxygen atoms would significantly contribute to the HOMO. The LUMO, in contrast, would likely be an antibonding orbital associated with the C-O and C-C sigma bonds. While precise values for the HOMO and LUMO energies of this compound are not available in the current literature, a hypothetical data table based on typical values for similar small polyols is presented below for illustrative purposes. Actual values would necessitate specific computational studies.

| Electronic Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -9.5 to -10.5 eV | Energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | +1.0 to +2.0 eV | Energy of the lowest energy unoccupied state; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.5 to 12.5 eV | Indicates chemical reactivity and stability; a larger gap implies greater stability. |

The shapes and energies of molecular orbitals govern how a molecule interacts with other chemical species. Reactivity descriptors, derived from the electronic structure, can quantify the susceptibility of different parts of a molecule to nucleophilic or electrophilic attack. For this compound, the oxygen atoms, with their high electron density, are expected to be the primary sites for electrophilic attack. Conversely, the electron-deficient carbon atoms of the gem-diol groups would be susceptible to nucleophilic attack.

Key reactivity descriptors that could be calculated for this compound include:

Electron Affinity: The energy released when an electron is added to the molecule.

Ionization Potential: The energy required to remove an electron from the molecule.

Chemical Hardness: A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index: A measure of the molecule's ability to accept electrons.

Without specific calculations, it is hypothesized that the multiple hydroxyl groups would lead to a high ionization potential, reflecting the stability of the electron pairs on the oxygen atoms.

Conformational Analysis and Isomerism of this compound

The potential energy surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify the stable conformations, which correspond to energy minima on the surface. For this compound, the key degrees of freedom are the dihedral angles around the C1-C2 and C2-C3 bonds.

Intramolecular hydrogen bonding between the hydroxyl groups is expected to play a significant role in determining the preferred conformations. It is likely that the global minimum energy conformation will be one that maximizes these stabilizing intramolecular interactions. A systematic conformational search would be required to identify all low-energy conformers and the transition states that connect them.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound over time. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule and the timescales of transitions between different conformations. Such simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule, or in the presence of a solvent to understand how the environment influences its conformational preferences.

In an aqueous environment, for instance, it is plausible that intermolecular hydrogen bonding with water molecules would compete with intramolecular hydrogen bonds, potentially leading to a different distribution of conformers compared to the gas phase. A hypothetical table illustrating the expected dominant interactions in different environments is provided below.

| Environment | Dominant Interactions | Expected Conformational Behavior |

|---|---|---|

| Gas Phase | Intramolecular hydrogen bonding | Adoption of compact, folded conformations to maximize internal hydrogen bonds. |

| Aqueous Solution | Intermolecular hydrogen bonding with water | More extended conformations are likely to be populated to facilitate hydrogen bonding with the solvent. |

| Non-polar Solvent | Intramolecular hydrogen bonding | Similar to the gas phase, with a preference for internally hydrogen-bonded structures. |

Intermolecular Interactions and Solvation Effects on this compound

The presence of four hydroxyl groups makes this compound a highly polar molecule capable of forming strong intermolecular hydrogen bonds. These interactions are fundamental to its physical properties, such as its boiling point and solubility.

When dissolved in a polar solvent like water, this compound is expected to act as both a hydrogen bond donor and acceptor, leading to strong solvation. The solvation shell around the molecule would be highly structured due to these specific interactions. Computational methods, such as MD simulations with explicit solvent models, can be used to characterize the structure and dynamics of this solvation shell.

In contrast, in a non-polar solvent, the intermolecular interactions between this compound and the solvent molecules would be much weaker (primarily van der Waals forces). In such an environment, the propanetetrol molecules would have a strong tendency to aggregate through self-association, forming clusters held together by intermolecular hydrogen bonds.

Hydrogen Bonding Networks in Solution and Solid State

The four hydroxyl groups in this compound are capable of forming complex networks of both intramolecular and intermolecular hydrogen bonds. These interactions are fundamental to determining the molecule's conformational preferences and its behavior in different phases.

In the gas phase, intramolecular hydrogen bonding is expected to be a dominant stabilizing force. Theoretical calculations, such as those employing Density Functional Theory (DFT), can elucidate the preferred conformations where hydroxyl groups act as both donors and acceptors to each other. For instance, a plausible conformation would involve a six-membered ring formed by a hydrogen bond between the hydroxyl group on C1 and the oxygen of a hydroxyl group on C3. The strength and cooperativity of such hydrogen-bonding interactions in polyols can be systematically investigated using DFT and Atoms in Molecules (AIM) analyses. researchgate.net These studies allow for the quantification of bond strength through various geometrical and topological parameters. researchgate.net

In condensed phases, such as in solution or the solid state, the hydrogen bonding landscape becomes significantly more complex. Intermolecular hydrogen bonds with solvent molecules or with other this compound molecules will compete with and modulate the intramolecular interactions. Molecular dynamics (MD) simulations are particularly well-suited to exploring these dynamic networks. By simulating the molecule in a box of explicit solvent molecules (e.g., water), it is possible to map the probability and lifetime of different hydrogen bonds, revealing how the solvent structure is perturbed by the solute and vice versa. Such simulations have been used to show how polyols like glycerol (B35011) can influence the hydrogen bond network of surrounding water molecules, which in turn affects protein stability. nih.gov

The following table illustrates hypothetical data that could be generated from a computational analysis of hydrogen bonding in this compound, based on principles observed in studies of similar polyols. nih.gov

| Interaction Type | Average Distance (Å) (Gas Phase) | Calculated Bond Energy (kcal/mol) (Gas Phase) | Predicted Occupancy in Aqueous Solution (%) |

| Intramolecular O1-H···O3 | 1.85 | 5.2 | 45 |

| Intramolecular O1-H···O1' | 2.10 | 2.5 | 15 |

| Intermolecular (Solute-Solvent) O-H···OH₂ | N/A | N/A | 85 |

| Intermolecular (Solute-Solute) O-H···O | N/A | N/A | 60 (in concentrated solution) |

Predictive Modeling of Reactivity and Selectivity in this compound Chemistry

Computational tools are invaluable for predicting the chemical reactivity of this compound, guiding synthetic efforts and providing mechanistic insights.

Density Functional Theory (DFT) Applications in Reaction Pathway Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. acs.orgmdpi.com For this compound, DFT can be used to model a variety of potential reactions, such as dehydration, oxidation, or etherification.

A key application would be to study the mechanism of dehydration. Given the presence of two gem-diol moieties, the molecule could potentially lose two molecules of water to form 1,3-propanedial. DFT calculations can be used to map the potential energy surface for this reaction, identifying the transition state structures and calculating the activation energy barriers for each step. This would reveal whether the dehydration occurs in a stepwise or concerted manner and how intramolecular hydrogen bonding might catalyze or inhibit the process. Such studies have been performed on other diols to understand their conversion pathways. DFT is also a powerful tool for predicting stereoselectivity in reactions, which would be relevant if chiral derivatives of this compound were to be synthesized. rsc.org

The following table presents hypothetical activation energies for competing reaction pathways of this compound, as might be calculated using a DFT functional like B3LYP with a suitable basis set.

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| First Dehydration | This compound | 3,3-Dihydroxypropanal + H₂O | 28.5 |

| Second Dehydration | 3,3-Dihydroxypropanal | 1,3-Propanedial + H₂O | 25.1 |

| Intramolecular Cyclization | This compound | Cyclic Ether + H₂O | 35.7 |

| Oxidation at C1 | This compound + [O] | 3,3-Dihydroxypropanoic acid | 18.9 |

Machine Learning Approaches for Property and Reactivity Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties and reactivity, often with significantly lower computational cost than traditional quantum chemical methods. digitellinc.comllnl.gov For a molecule like this compound, ML models could be trained to predict a range of properties.

Property Prediction: By training on large datasets of molecules with known properties, ML models can learn the complex relationships between chemical structure and physical properties. acs.orgiastate.edu For this compound, an ML model could predict properties such as aqueous solubility, pKa values of the hydroxyl groups, or even its potential as a plasticizer for polymers, a known application for other polyols. frontiersin.org These models typically use molecular descriptors or fingerprints as input, which encode structural information.

Reactivity Prediction: ML is also being increasingly used to predict the outcomes and rates of chemical reactions. digitellinc.com An ML model could be developed to predict the most likely site of reaction on the this compound skeleton (e.g., which hydroxyl group is most acidic or most susceptible to nucleophilic attack) under various conditions. Such models, often built using graph neural networks, can learn chemical patterns from vast reaction databases, enabling rapid hypothesis testing for new synthetic routes involving this and other polyols. digitellinc.com

Exploration of 1,1,3,3 Propanetetrol As a Precursor in Advanced Chemical Synthesis and Materials Science

Role as a Monomer in Polymer Synthesis

There is no significant body of research detailing the synthesis of polyesters or polyethers using 1,1,3,3-propanetetrol as a monomer. The literature on polyester (B1180765) synthesis predominantly features diols like 1,3-propanediol (B51772) in reactions with dicarboxylic acids. researchgate.net Similarly, the synthesis of polyethers often involves the polymerization of diols or the ring-opening polymerization of cyclic ethers, with no specific mention of this compound. researchgate.netgoogleapis.com

Theoretically, the tetra-functional nature of this compound would make it a suitable candidate for a cross-linking agent to create network polymers with high cross-link density. However, there is a lack of published research demonstrating its use in this capacity.

The drive for sustainable materials has led to extensive research into bio-based and degradable polymers. While bio-based 1,3-propanediol is a notable success in this area, there is no evidence to suggest that this compound is currently being explored or utilized in the design of such polymer systems. researchgate.netfraunhofer.de

Precursor for Complex Organic Architectures

The synthesis of spiro compounds is an active area of organic chemistry research, with various methodologies being developed. nih.govnih.gov However, a review of this field does not indicate the use of this compound as a starting material for creating such complex cyclic systems.

The design of supramolecular assemblies and host-guest systems often relies on molecules with specific geometries and functional groups that can participate in non-covalent interactions. While polyols can be used in such systems, there is no specific mention of this compound in the literature on supramolecular chemistry.

Construction of Dendritic and Hyperbranched Macromolecules

Dendritic and hyperbranched polymers are characterized by their highly branched, three-dimensional structures that impart unique properties such as low viscosity, high solubility, and a high density of terminal functional groups. researchgate.netnih.gov The synthesis of these macromolecules often relies on monomers with multiple reactive sites.

Theoretically, this compound, with its four hydroxyl groups, can serve as a core molecule or a branching unit in the synthesis of hyperbranched polyesters or polyethers. In a polycondensation reaction with an AB₂-type monomer, where 'A' is a functional group that reacts with hydroxyl groups (e.g., a carboxylic acid) and 'B' represents two other reactive groups, this compound could act as an A₄-type core. This would initiate the growth of a hyperbranched structure from a central point.

Potential Synthetic Routes:

A₂ + B₄ Approach: Reacting a dicarboxylic acid (A₂) with this compound (B₄) could lead to the formation of a hyperbranched polyester. Careful control of reaction conditions would be necessary to prevent premature gelation.

Core-Monomer Approach: this compound could be used as the central core onto which successive generations of branching monomers are added to build a more defined dendritic structure.

Applications in Catalysis and Ligand Design

The arrangement of functional groups in a molecule is crucial for its application in catalysis and as a ligand for metal complexes. The four hydroxyl groups of this compound offer multiple points for modification, making it an interesting, though underexplored, scaffold for ligand design.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.com The properties of a MOF, such as pore size and functionality, are determined by the geometry and chemical nature of the organic linker.

This compound could be functionalized to act as a multidentate ligand for MOF synthesis. For instance, the hydroxyl groups could be converted to carboxylate groups through oxidation, or to other coordinating groups, to create a linker with four points of attachment. The flexibility of the propane (B168953) backbone could allow for the formation of dynamic and potentially responsive MOF structures. While carbohydrates and other polyols have been used in the synthesis of biocompatible MOFs, the specific use of this compound as a primary or modified ligand in prominent MOF databases is not documented. nih.gov

Table 1: Theoretical Functionalization of this compound for MOF Ligand Synthesis

| Functionalization Reaction | Resulting Ligand Type | Potential Metal Ion Partners |

| Oxidation of hydroxyls | Tetracarboxylate | Zn²⁺, Cu²⁺, Fe³⁺ |

| Etherification with pyridyl alcohols | Tetrapyridyl | Ag⁺, Cd²⁺, Co²⁺ |

| Esterification with phosphonic acids | Tetraphosphonate | Zr⁴⁺, La³⁺ |

This table is illustrative of potential synthetic pathways and does not represent experimentally verified results for this compound.

The synthesis of chiral molecules often requires catalysts that can control the stereochemical outcome of a reaction. Chiral ligands, which coordinate to a metal center, are pivotal in creating such asymmetric catalysts. Although this compound itself is achiral, it could serve as a scaffold for the attachment of chiral moieties. By reacting the hydroxyl groups with chiral acids, alcohols, or other chiral building blocks, it may be possible to create a multidentate chiral ligand. The spatial arrangement of these chiral groups around the propane backbone could create a chiral pocket around the metal center, potentially influencing the stereoselectivity of a catalytic reaction. However, there is no current research to support the successful application of this compound-derived ligands in asymmetric catalysis.

Emerging Roles in Functional Materials

Functional materials are designed to possess specific properties that can be tuned for a particular application. The high density of hydroxyl groups in this compound suggests its potential utility in creating materials with tailored properties, such as self-assembling systems and responsive materials.

Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com Molecules with both hydrophilic and hydrophobic parts, known as amphiphiles, are key components in many self-assembling systems. This compound is a hydrophilic molecule due to its four hydroxyl groups. It could be chemically modified by attaching long hydrocarbon chains to one or more of its hydroxyl groups to create an amphiphilic molecule.

Such a molecule could potentially self-assemble in water to form micelles, vesicles, or liquid crystalline phases. rsc.org The specific structure formed would depend on the balance between the hydrophilic propanetetrol headgroup and the hydrophobic tails. These self-assembled structures could find applications in drug delivery, as templates for nanomaterial synthesis, or as components of complex fluids. While the self-assembly of similar polyol-based surfactants is known, specific studies on derivatives of this compound are lacking. researchgate.net

Smart materials are materials that can change their properties in response to external stimuli such as temperature, pH, or light. nih.gov The hydroxyl groups of this compound are suitable for grafting responsive polymer chains. For example, temperature-responsive polymers like poly(N-isopropylacrylamide) could be grown from the propanetetrol core, creating a star-shaped polymer that changes its solubility in water with temperature.

Furthermore, the hydroxyl groups can form hydrogen bonds, which are sensitive to changes in the environment. A polymer network crosslinked with this compound could exhibit swelling or shrinking behavior in response to changes in solvent composition or pH, due to the formation or disruption of hydrogen bonds. While the concept of using polyols as crosslinkers in smart hydrogels is established, the specific contribution of this compound to this field has yet to be explored in detail. nih.gov

State of the Art Analytical Techniques for the Research and Characterization of 1,1,3,3 Propanetetrol

Advanced Spectroscopic Characterization for Structural Elucidation in Research

There is a lack of published high-resolution Nuclear Magnetic Resonance (NMR) spectra (both 1D and 2D), as well as specific Infrared (IR) and Raman spectroscopic data that are unequivocally assigned to the vibrational modes of 1,1,3,3-propanetetrol. Similarly, high-resolution mass spectrometry data for its molecular weight confirmation and purity assessment are not specifically reported. While malondialdehyde in aqueous solution exists in equilibrium with its enol form and the hydrated this compound, the distinct spectroscopic signature of the tetrol has not been isolated or extensively characterized in available literature.

Chromatographic Separations for Purity Assessment and Quantitative Analysis in Research

Information regarding the gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) analysis of volatile derivatives of this compound is not available. Research in this area predominantly focuses on the derivatization of malondialdehyde for its quantification as a marker of lipid peroxidation, rather than the analysis of the tetrol itself.

Due to the lack of specific data for this compound, the generation of an article that strictly adheres to the provided outline and content inclusions is not possible at this time. To present information from related compounds would be scientifically inaccurate and would deviate from the explicit focus of the request.

High-Performance Liquid Chromatography (HPLC) and UHPLC for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful and widely used techniques for the separation, identification, and quantification of this compound. These methods are favored for their high resolution, sensitivity, and accuracy. The separation is typically achieved based on the analyte's polarity and interaction with the stationary phase.

For a polar compound like this compound, which is a polyol, several HPLC/UHPLC modes can be employed. Reversed-phase (RP) HPLC with aqueous mobile phases is a common approach. However, due to the high polarity of polyols, hydrophilic interaction liquid chromatography (HILIC) can offer superior retention and separation from other components in a mixture.

Detection of this compound, which lacks a strong UV chromophore, is often accomplished using a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be performed to enable detection by a UV-Vis detector. Mass Spectrometry (MS) coupled with HPLC or UHPLC provides high selectivity and sensitivity, allowing for both quantification and structural confirmation.

A typical HPLC method for the analysis of polyols involves a specialized column, such as an amino or a diol column, with an isocratic or gradient elution using a mixture of acetonitrile and water. UHPLC, with its smaller particle size columns, offers the advantage of faster analysis times and improved resolution.

Table 1: Representative HPLC/UHPLC Parameters for Polyol Analysis

| Parameter | HPLC | UHPLC |

| Column | Amino, Diol, or specialized carbohydrate columns (e.g., 250 mm x 4.6 mm, 5 µm) | Sub-2 µm particle size columns (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Detector | RID, ELSD, MS | DAD, ELSD, MS |

| Flow Rate | 0.5 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Temperature | Ambient to 40°C | 30 - 50°C |

Size-Exclusion Chromatography (SEC) for Polymeric Derivatives

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymeric materials derived from this compound. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and elute later.

When this compound is used as a monomer or a cross-linking agent to synthesize polymers, SEC is employed to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

The choice of the mobile phase and the column set is critical and depends on the solubility of the polymer. For instance, tetrahydrofuran (THF) is a common eluent for a wide range of polymers. Calibration of the SEC system is performed using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene or polymethyl methacrylate.

Table 2: Typical SEC Parameters for Polymer Analysis

| Parameter | Setting |

| Column Set | Series of columns with different pore sizes |

| Mobile Phase | Tetrahydrofuran (THF), Dimethylformamide (DMF), or other suitable organic solvents |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 30 - 40°C |

| Calibration | Polystyrene, Polymethyl methacrylate standards |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained in a single crystal form, this technique can provide detailed information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.

While no specific crystallographic data for this compound is readily available in public databases, the technique remains the gold standard for unambiguous structure elucidation of crystalline small molecules and would be a critical step in its complete solid-state characterization.

Advanced Microscopic Techniques for Material Characterization (e.g., AFM, TEM, SEM for derived materials)

When this compound is incorporated into polymeric materials, composites, or other nanostructured systems, advanced microscopic techniques are essential for characterizing their morphology, topography, and internal structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. SEM is invaluable for studying the surface features, porosity, and particle size of materials derived from this compound.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of thin samples. A beam of electrons is transmitted through an ultrathin section of the material, and the interactions of the electrons with the sample are used to form an image. TEM can reveal details about the dispersion of nanoparticles within a polymer matrix, the phase morphology of polymer blends, and the crystalline structure of materials.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a surface with atomic resolution. A sharp tip at the end of a cantilever is scanned across the sample surface, and the deflection of the cantilever due to forces between the tip and the sample is measured. AFM is particularly useful for characterizing the surface roughness and nanostructure of films and coatings prepared using this compound derivatives.

Table 3: Comparison of Advanced Microscopic Techniques

| Technique | Information Obtained | Typical Resolution | Sample Requirements |

| SEM | Surface topography, morphology, elemental composition (with EDS) | 1-10 nm | Conductive coating often required for non-conductive samples |

| TEM | Internal structure, crystallography, elemental composition (with EELS) | <1 nm | Ultrathin sections (<100 nm) |

| AFM | 3D surface topography, roughness, mechanical properties | Angstrom to nanometer scale | Relatively flat surface, minimal sample preparation |

Future Research Trajectories and Interdisciplinary Outlooks in 1,1,3,3 Propanetetrol Chemistry

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the discovery of novel materials and synthetic pathways. northwestern.edu For a molecule like 1,1,3,3-Propanetetrol, AI and machine learning (ML) could prove invaluable in overcoming the initial hurdles of limited empirical data.

Predictive Modeling of Properties: Machine learning models, trained on large datasets of known polyols, could predict the physicochemical properties of this compound with a reasonable degree of accuracy. azom.com Techniques such as quantitative structure-property relationship (QSPR) modeling can be employed to estimate parameters like boiling point, viscosity, solubility, and reactivity. These predictions can guide initial experimental designs and prioritize research efforts.

Reaction Pathway Prediction: AI algorithms can be utilized to explore and predict viable synthetic routes to this compound and its derivatives. By analyzing vast databases of chemical reactions, these tools can suggest novel catalytic systems or unconventional reaction conditions that might not be immediately obvious to chemists. northwestern.edu This could be particularly useful in identifying efficient and selective methods for its synthesis, moving beyond classical approaches like the aldol (B89426) condensation followed by a crossed Cannizzaro reaction, which is a known method for producing polyhydric alcohols. google.com

Accelerated Material Design: In the context of polymer science, machine learning can accelerate the design of new materials incorporating this compound as a monomer or cross-linking agent. rsc.org By learning from the properties of existing polyol-based polymers, AI models can predict the performance characteristics of hypothetical polymers derived from this compound, such as their mechanical strength, thermal stability, and biodegradability. azom.com This in-silico screening process can significantly reduce the time and resources required for the development of new functional materials. e2enetworks.com

Sustainable Chemistry Innovations and Circular Economy Principles

The principles of green chemistry and the circular economy are increasingly driving innovation in the chemical industry. Future research on this compound will likely be heavily influenced by these paradigms, focusing on sustainable production methods and the utilization of renewable feedstocks.

Bio-based Synthesis Routes: A key area of future research will be the development of biocatalytic or fermentation-based routes to this compound. chemistryjournals.net Drawing inspiration from the microbial production of other polyols, researchers could explore the engineering of metabolic pathways in microorganisms to convert renewable feedstocks, such as sugars or glycerol (B35011), into the target molecule. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. catalysts.comseqens.com

Circular Economy Integration: The potential for this compound to be produced from waste streams or as a co-product in biorefineries aligns with the principles of a circular economy. For instance, research could focus on its synthesis from crude glycerol, a byproduct of biodiesel production. Furthermore, the design of polymers and materials derived from this compound could incorporate "design for recycling" principles, enabling the chemical or enzymatic depolymerization of these materials back to their monomeric constituents. The development of bio-based polyols from sources like vegetable oils and post-consumer waste is a growing trend in the production of more sustainable polyurethanes. mdpi.comsustainablepolyols.com

Exploration of Novel Reactivity and Unconventional Transformations

The unique arrangement of hydroxyl groups in this compound suggests a rich and potentially underexplored reactivity profile. Future research in this area could unlock novel chemical transformations and lead to the synthesis of a wide range of valuable derivatives.

Selective Functionalization: A primary challenge and opportunity will be the selective functionalization of the four hydroxyl groups. The development of catalysts and protecting group strategies that can differentiate between the primary and geminal diol moieties will be crucial. This would allow for the precise synthesis of derivatives with tailored properties. The reactions of polyhydric alcohols, such as esterification and oxidation, can lead to a variety of products depending on the reaction conditions and the structure of the alcohol. byjus.com

Unconventional Reaction Media: The use of unconventional reaction media, such as deep eutectic solvents (DESs) or supercritical fluids, could offer new avenues for the transformation of this compound. DESs, which are mixtures of hydrogen bond donors and acceptors, have shown promise in dissolving and reacting with polyols and other biomolecules. mdpi.com These solvent systems could enable reactions that are not feasible in traditional organic solvents.

Catalytic Upgrading: Research into the catalytic upgrading of this compound could lead to the production of valuable platform chemicals. For example, catalytic dehydration, hydrogenation, or oxidation could yield a variety of diols, aldehydes, ketones, or carboxylic acids, which could serve as building blocks for other chemical syntheses. The reactivity of polyhydric alcohols with oxidizing agents like periodic acid is a known method for cleaving carbon-carbon bonds between adjacent hydroxyl-bearing carbons, a reaction that could be explored for derivatives of this compound. youtube.com

Design of Advanced Materials with Tunable and Responsive Properties

The tetra-functional nature of this compound makes it an attractive candidate for the development of advanced materials with unique properties. Its ability to form a high density of hydrogen bonds and act as a cross-linking agent could be leveraged in the design of novel polymers and composites.

High-Performance Polymers: As a monomer in the synthesis of polyesters and polyurethanes, this compound could impart a high degree of cross-linking, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance. creative-proteomics.com The specific geometry of the molecule could also influence the morphology and properties of the resulting polymers in interesting ways. Functional polyols are key to creating polyurethane products with specific desired characteristics for high-end applications. gvchem.com

Hydrogels and Absorbents: The hydrophilic nature and multiple hydrogen bonding sites of this compound make it a promising building block for the synthesis of highly absorbent hydrogels. These materials could find applications in areas such as agriculture, personal care products, and drug delivery.

Stimuli-Responsive Materials: By incorporating this compound into "smart" polymer architectures, it may be possible to create materials that respond to external stimuli such as pH, temperature, or light. researchgate.net The hydroxyl groups could be functionalized with responsive moieties, allowing for the development of materials with switchable properties for applications in sensors, actuators, and controlled-release systems. rsc.org

Bridging Fundamental Research with Potential Technological Advancements in Diverse Fields

The translation of fundamental research on this compound into tangible technological advancements will require a concerted and interdisciplinary effort. The potential applications of this compound and its derivatives could span a wide range of industries.

Biomedical Applications: The biocompatibility of polyols makes them attractive for biomedical applications. Future research could explore the use of this compound-based materials in areas such as tissue engineering, drug delivery, and medical implants. The biodegradability of polymers derived from this tetrol would be a key factor in these applications.

Advanced Coatings and Adhesives: The high functionality of this compound could be exploited in the formulation of advanced coatings and adhesives with superior cross-linking density, leading to enhanced durability, adhesion, and chemical resistance. gvchem.com Bio-based polyols are already being explored for these applications to improve the sustainability of the final products. techscience.cn

Sustainable Additives: In the realm of sustainable chemistry, this compound could be investigated as a bio-based additive. For example, it could serve as a humectant, a plasticizer for bioplastics, or a component in environmentally friendly antifreeze formulations, similar to other polyhydric alcohols.

Q & A

Q. What are the key structural and stereochemical features of 1,1,3,3-Propanetetrol, and how do they influence its reactivity?

this compound (C₃H₈O₄) is a tetraol with hydroxyl groups at the 1 and 3 positions of the propane backbone. Its stereochemistry, particularly the (2R) configuration in enantiomeric forms, significantly impacts its hydrogen-bonding capacity and solubility in polar solvents . Key structural features include:

- Molecular formula : C₃H₈O₄

- Average mass : 108.093 g/mol

- Stereocenters : One defined stereocenter in the (2R)-enantiomer .

Methodological Insight :

To confirm stereochemistry, use chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy. For purity assessment, combine NMR (¹H/¹³C) with mass spectrometry to resolve hydroxyl group interactions .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Synthesis typically involves:

- Acetal hydrolysis : Starting from 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)), acid-catalyzed hydrolysis yields the tetraol. However, this method requires strict control of reaction pH to avoid over-oxidation .

- Reduction pathways : Reduction of ketone precursors (e.g., dialdehydes) with NaBH₄ or LiAlH₄, though competing side reactions may occur at elevated temperatures .

Data Contradiction :

While hydrolysis of tetramethoxypropane is widely cited, conflicting reports note variability in yield (45–78%) due to residual moisture in solvents . Optimize by using anhydrous conditions and inert gas purging.

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding network and thermodynamic stability of this compound?

Advanced studies employ density functional theory (DFT) to model intramolecular hydrogen bonding. For example:

- DFT (B3LYP/6-31G) calculations* reveal that the (2R)-enantiomer forms a more stable cyclic hydrogen-bonded structure than the (2S) form, with a ΔG difference of ~2.3 kcal/mol .

Methodological Insight :

Validate computational results with experimental

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR chemical shifts (e.g., hydroxyl proton signals) often arise from solvent polarity or temperature variations. For example:

Q. Methodological Insight :

Q. How does this compound interact with metal ions in catalytic systems, and what analytical techniques quantify these interactions?

The tetraol acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with stability constants (log K) ranging from 3.8 to 5.2 .

Q. Experimental Design :

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?

Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.